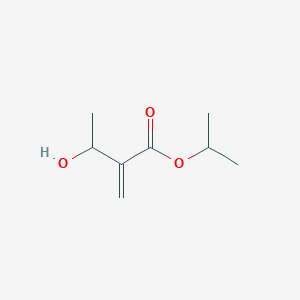
4,5-dihydro-1H-imidazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-1H-imidazole-5-carbohydrazide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazole-5-carbohydrazide typically involves the cyclization of amidines and ketones. One common method is the rearrangement reaction strategy under transition-metal-free conditions . This method allows for the formation of the imidazole ring with high regioselectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-1H-imidazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidative rearrangement , reducing agents for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically mild to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
4,5-Dihydro-1H-imidazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and biological pathways, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4,5-dihydro-1H-imidazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5-dihydro-1H-imidazole-5-carbohydrazide include:
- 2-Benzyl-4,5-dihydro-1H-imidazole
- 2-Methyl-4,5-dihydro-1H-imidazole
- 2-Heptadecyl-4,5-dihydro-1H-imidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique carbohydrazide functional group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
88193-63-9 |
|---|---|
Formule moléculaire |
C4H8N4O |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4,5-dihydro-1H-imidazole-5-carbohydrazide |
InChI |
InChI=1S/C4H8N4O/c5-8-4(9)3-1-6-2-7-3/h2-3H,1,5H2,(H,6,7)(H,8,9) |
Clé InChI |
PGNCVGUCPLSEDQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC=N1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)



![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)




![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)

